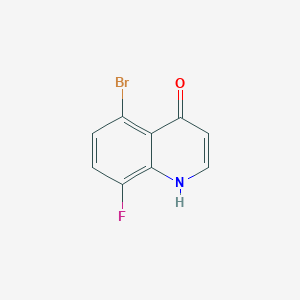

5-Bromo-8-fluoroquinolin-4(1H)-one

Description

Evolution of Quinoline (B57606) Derivatives as Core Pharmacophores

Quinoline and its derivatives have a rich history in medicinal chemistry, having been identified as the core pharmacophore in numerous natural and synthetic bioactive compounds. This scaffold's ability to interact with a variety of biological targets has led to its incorporation into drugs with applications spanning from infectious diseases to oncology. The continuous exploration of quinoline chemistry allows for the generation of vast libraries of compounds with finely tuned properties.

Strategic Role of Halogenation in Quinoline Drug Design

The introduction of halogen atoms, such as bromine and fluorine, into the quinoline nucleus is a key strategy in drug design. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Fluorine, in particular, is often used to enhance metabolic resistance and can alter the acidity of nearby functional groups, while bromine can provide a site for further chemical modification and contribute to binding interactions.

Overview of 5-Bromo-8-fluoroquinolin-4(1H)-one as a Research Target in Medicinal Chemistry

5-Bromo-8-fluoroquinolin-4(1H)-one represents a specific convergence of these strategic design elements. The presence of both a bromine and a fluorine atom on the quinolinone core suggests a compound with potentially unique and valuable medicinal chemistry properties. Although detailed research on this exact molecule is not extensively available in public literature, its structure makes it a compelling candidate for synthesis and biological evaluation. It can be viewed as a key intermediate or a building block for the creation of more complex molecules with potential therapeutic applications. The study of its isomers and related halogenated quinolones provides a strong basis for predicting its potential utility.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLLDRWYEUNPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=O)C=CNC2=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101307284 | |

| Record name | 5-Bromo-8-fluoro-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065092-39-8 | |

| Record name | 5-Bromo-8-fluoro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065092-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-8-fluoro-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structural Elucidation Studies of 5 Bromo 8 Fluoroquinolin 4 1h One Derivatives

Influence of Halogen Substituents on Biological Activity and Target Affinity

The presence and nature of halogen substituents on the quinoline (B57606) ring are critical determinants of a molecule's biological effects. biointerfaceresearch.comrsc.org The interplay between halogens at different positions can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

The introduction of a bromine atom at the C5 position of the quinolinone core can profoundly influence a compound's interaction with its biological target. Bromine, with its specific size and electronic properties, can enhance the lipophilicity of the molecule. researchgate.net This increased lipophilicity may lead to improved membrane permeability and, consequently, better bioavailability. researchgate.net In some instances, bromine-containing compounds have demonstrated potent cytotoxic effects against cancer cells, suggesting that the bromine atom may play a direct role in the compound's mechanism of action, potentially through the induction of apoptosis. researchgate.net The electronic effects and hydrophobic nature of the bromine atom at C5 are considered key factors in modulating the antidiabetic and anti-glycation properties of certain flavonoid derivatives, a principle that can be extrapolated to the quinolinone scaffold. researchgate.net

The fluorine atom at the C8 position of the quinolinone ring also plays a crucial role in shaping the biological profile of these derivatives. In studies on cannabinoid receptor ligands, the presence of a substituent at the C8 position, such as fluorine, has been shown to be a key determinant of high CB2 receptor selectivity. nih.gov This suggests that the C8 position is a critical interaction point within the binding pocket of the CB2 receptor. The specific properties of fluorine, including its small size and high electronegativity, can lead to favorable interactions with the target protein, thereby enhancing binding affinity and selectivity.

Interestingly, some studies have shown that the size of the halogen atom can be a more dominant factor than its polarity or electronic effects in determining antibacterial potency. researchgate.netnih.gov In certain classes of flavonoids, the antibacterial activity against both Gram-positive and Gram-negative bacteria increased in the order of fluorine to iodine, highlighting the importance of substituent size in these interactions. researchgate.netnih.gov This principle underscores the need for a comprehensive analysis of various halogenation patterns to optimize the desired biological activity of quinoline-based compounds.

Table 1: Impact of Halogen Substituents on Biological Activity

| Compound Class | Halogen Position | Observed Effect | Reference |

| Organoruthenium 8-hydroxyquinolines | C5 and C7 | Variation in halide substituents impacts cytotoxic activity. | acs.org |

| Tricyclic Flavonoids | Varied | Antibacterial activity increases with halogen size (F < Cl < Br < I). | researchgate.netnih.gov |

| Cobalt Bis(dicarbollide) Derivatives | Varied | Increasing atomic mass of the halogen substituent can improve biological activity. | rsc.org |

Impact of Substitutions at Other Key Positions on the 5-Bromo-8-fluoroquinolin-4(1H)-one Scaffold

Beyond the critical halogen substituents, modifications at other positions of the 5-Bromo-8-fluoroquinolin-4(1H)-one scaffold are instrumental in modulating biological efficacy.

The substituent at the N1 position of the quinolinone ring is a key handle for modifying a compound's properties. In the context of cannabinoid receptor ligands, the N1-substituent plays a significant role in determining both affinity and selectivity. For example, in a series of quinolone-3-carboxamides, variations in the N1-substituent, in combination with substitutions on the quinoline ring, led to a wide range of affinities for CB1 and CB2 receptors. nih.gov This highlights the importance of the N1-position in orienting the molecule within the receptor binding site and influencing key interactions that govern biological response.

The C3 position of the quinolin-4(1H)-one core is another critical site for chemical modification. The introduction of a carboxylic acid group or its bioisosteres at this position can have a profound impact on the compound's pharmacological profile.

The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore in medicinal chemistry. nih.gov However, the inherent properties of the carboxylic acid group can sometimes lead to poor physicochemical characteristics, such as low solubility. To address this, a bioisosteric approach, replacing the amide linkage of a carboxamide with other functional groups, has been successfully employed. nih.gov For instance, the substitution of an amide with a 1,2,3-triazole in a series of quinolone derivatives led to compounds with improved physicochemical and pharmacodynamic properties, including enhanced solubility and high affinity for the CB2 receptor. nih.gov This demonstrates the power of bioisosteric replacement at the C3 position to overcome formulation challenges while maintaining or even improving biological activity.

C7-Substituent Modifications and Their Pharmacological Implications

There is no specific information available in the reviewed literature detailing the synthesis or pharmacological evaluation of C7-substituted derivatives of 5-Bromo-8-fluoroquinolin-4(1H)-one. Research on other fluoroquinolones has established that modifications at the C7 position are pivotal for determining the spectrum and potency of antibacterial activity. For many fluoroquinolones, introducing cyclic amine substituents like piperazine (B1678402) or pyrrolidine (B122466) at this position is a key strategy for enhancing efficacy. The electronic and steric properties of the C7-substituent directly influence the compound's interaction with bacterial topoisomerase enzymes. However, without specific studies on 5-Bromo-8-fluoroquinolin-4(1H)-one, it is not possible to provide a detailed account or a data table of its C7-modified derivatives and their specific pharmacological outcomes.

Conformational Analysis and Stereochemical Considerations in 5-Bromo-8-fluoroquinolin-4(1H)-one Derivatives

No dedicated conformational analysis or studies on the stereochemical aspects of 5-Bromo-8-fluoroquinolin-4(1H)-one derivatives were found in the available literature. For the broader class of fluoroquinolones, it is well-established that the three-dimensional arrangement of atoms is critical for biological function. The presence of chiral centers, often within the C7-substituent, means that different stereoisomers can have vastly different pharmacological and pharmacokinetic profiles. Computational studies, including molecular dynamics simulations, are often employed to understand the stable conformations of fluoroquinolones and their binding modes within the active sites of target enzymes. Unfortunately, no such analyses have been published for the specific 5-Bromo-8-fluoroquinolin-4(1H)-one scaffold, making it impossible to discuss its specific conformational preferences or the stereochemical factors that would govern its activity.

Molecular Mechanisms of Action and Target Engagement of 5 Bromo 8 Fluoroquinolin 4 1h One Derivatives

Interaction with Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV)

The antibacterial activity of quinolone derivatives is famously attributed to their interaction with bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are vital for bacterial survival, as they manage the topological state of DNA during replication, transcription, and repair. nih.govyoutube.com Both enzymes function as heterotetramers (GyrA₂GyrB₂ for gyrase and ParC₂ParE₂ for topoisomerase IV) that catalyze a transient double-strand break in DNA, allow another DNA segment to pass through the break, and then reseal the DNA. nih.gov Quinolone compounds target and disrupt this catalytic cycle. nih.govnih.gov

The core mechanism of action for quinolone derivatives involves their role as topoisomerase poisons. Instead of simply blocking the active site, they bind to the enzyme-DNA complex at a specific, transient stage. nih.govresearchgate.net This stage, known as the cleavage complex, is an intermediate where the DNA is cleaved, and the topoisomerase is covalently attached to the 5' ends of the broken DNA strands. nih.govresearchgate.net

The quinolone molecule inserts itself into this complex, acting as a "molecular doorstop" that physically obstructs the re-ligation of the cleaved DNA. nih.gov This interaction stabilizes the normally transient cleavage complex, transforming it into a durable roadblock on the bacterial chromosome. nih.govnih.gov The formation of this ternary drug-enzyme-DNA complex is a reversible event but is critical for the compound's bactericidal effects. nih.govnih.gov Studies on related fluoroquinolones indicate that the drug binding involves a water-metal ion bridge, often with Mg²⁺, which connects the keto-acid moiety of the quinolone to specific amino acid residues within the GyrA or ParC subunits of the enzymes. nih.govnih.gov

Table 1: Interaction with Bacterial Topoisomerases

| Target Enzyme | Subunits | Primary Function | Mechanism of Inhibition by Quinolone Derivatives |

|---|---|---|---|

| DNA Gyrase | GyrA₂, GyrB₂ | Introduces negative supercoils into DNA, removes positive supercoils ahead of the replication fork. youtube.com | Traps the gyrase-DNA covalent complex, preventing DNA re-ligation. nih.gov |

| Topoisomerase IV | ParC₂, ParE₂ | Decatenation (separation) of interlinked daughter chromosomes after replication. nih.govyoutube.com | Stabilizes the topoisomerase IV-DNA cleavage complex, blocking chromosome segregation. nih.govresearchgate.net |

While derivatives of 5-Bromo-8-fluoroquinolin-4(1H)-one can inhibit both DNA gyrase and topoisomerase IV, their primary target often varies depending on the bacterial species. youtube.com This differential preference has significant implications for the compound's spectrum of activity.

Gram-Negative Bacteria: In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary and more sensitive target. Inhibition of DNA gyrase is the main driver of bactericidal activity at lower drug concentrations. nih.govyoutube.com Topoisomerase IV is typically a secondary target in these organisms. nih.gov

Gram-Positive Bacteria: Conversely, in most Gram-positive bacteria, including species like Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is the preferred primary target. nih.govyoutube.com Its inhibition is crucial for disrupting the separation of daughter chromosomes, leading to cell death. DNA gyrase serves as the secondary target in this context. nih.govyoutube.com

The potency of a specific derivative against different bacteria is partly determined by its affinity for DNA gyrase, topoisomerase IV, or both. youtube.com

The stabilization of cleavage complexes by quinolone derivatives has immediate and catastrophic consequences for the bacterial cell. The trapped drug-enzyme-DNA complexes act as physical barriers that block the progression of replication forks and transcription machinery. nih.govresearchgate.net This leads to a rapid cessation of DNA synthesis and, consequently, an arrest of bacterial growth. nih.govresearchgate.net

The stalled replication forks can collapse, leading to the release of lethal double-strand DNA breaks from the trapped complexes. nih.govresearchgate.net This extensive DNA damage triggers the bacterial SOS response, a global DNA damage repair system. nih.gov However, if the damage is too severe to be repaired, the accumulation of double-strand breaks ultimately leads to programmed cell death, which is the basis of the bactericidal activity of these compounds. nih.govnih.gov

Eukaryotic Target Interactions in Anticancer Pathways

Beyond their antibacterial properties, quinolone-based structures have been investigated for their potential as anticancer agents. This activity stems from their ability to interact with eukaryotic enzymes and signaling proteins that are homologous to their bacterial targets or are critical for cancer cell proliferation and survival.

Human cells possess topoisomerase II (Topo II), an enzyme functionally similar to bacterial gyrase and topoisomerase IV, which is essential for managing DNA tangles during replication and cell division. Because of its critical role in rapidly proliferating cancer cells, Topo II is a well-established target for several anticancer drugs.

Certain fluoroquinolone derivatives have been shown to inhibit human topoisomerase IIα, particularly when activated by UVA light. nih.gov This inhibition appears to involve the formation of an irreversible ternary complex, similar to the mechanism of the known Topo II poison, etoposide. nih.gov Other related heterocyclic quinone derivatives, such as those from the indoloquinolinedione series, have demonstrated the ability to inhibit both eukaryotic topoisomerase I and II by stimulating the formation of cleavable complexes, indicating that the quinolone scaffold is versatile in its ability to target these essential human enzymes. nih.gov This suggests a potential mechanism for 5-Bromo-8-fluoroquinolin-4(1H)-one derivatives in cancer therapy.

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating cellular processes, including growth, differentiation, and metabolism. The dysregulation of RTKs like the Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and Epidermal Growth Factor Receptor (EGFR) is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.govnih.gov

The quinoline (B57606) core is a privileged scaffold found in numerous approved tyrosine kinase inhibitors (TKIs). While direct inhibition by 5-Bromo-8-fluoroquinolin-4(1H)-one is not established, its derivatives are being explored for such activity. TKIs targeting these receptors can block downstream signaling pathways crucial for tumor growth and angiogenesis (the formation of new blood vessels). nih.gov For instance, compounds capable of dually inhibiting VEGFR and EGFR have shown efficacy in preclinical models. nih.gov Furthermore, the triple inhibition of EGFR, Met, and VEGF has been proposed as a strategy to overcome resistance to single-target EGFR inhibitors in lung cancer. nih.gov The development of derivatives from the 5-Bromo-8-fluoroquinolin-4(1H)-one family could yield novel inhibitors targeting one or more of these critical oncogenic kinases.

Table 2: Potential Eukaryotic Targets in Anticancer Pathways

| Target Class | Specific Examples | Role in Cancer | Potential Mechanism of Inhibition by Derivatives |

|---|---|---|---|

| Eukaryotic Topoisomerase II | Topoisomerase IIα | Essential for DNA replication and chromosome segregation in proliferating cells. | Stabilization of the Topo II-DNA cleavage complex, leading to lethal DNA double-strand breaks. nih.govnih.gov |

| Receptor Tyrosine Kinases (RTKs) | VEGFR, c-Met, EGFR | Drive tumor growth, proliferation, survival, and angiogenesis. nih.govnih.govnih.gov | Competitive inhibition at the ATP-binding site of the kinase domain, blocking downstream signaling. nih.govnih.gov |

Disruption of Tubulin Assembly and Microtubule Dynamics

A significant mechanism of action for several quinolin-4(1H)-one derivatives is the disruption of tubulin assembly, a critical process for microtubule formation and dynamics. Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. The interference with microtubule function can lead to mitotic arrest and subsequent apoptosis in cancer cells, making it a key target for anticancer drug development. nih.govnih.gov

Studies have identified that certain 4(1H)-quinolone derivatives function as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin. nih.gov This interaction prevents the assembly of tubulin dimers into microtubules, thereby destabilizing the microtubule network. For instance, a compound identified as ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate (AS1712) was found to inhibit microtubule assembly, leading to mitotic arrest and apoptosis in lung cancer cells. nih.gov Further structure-activity relationship studies led to the development of a more potent analog, RJ-LC-15-8, which demonstrated enhanced anti-proliferative activity while maintaining the same mechanism of action. nih.gov Notably, these compounds were also found to overcome drug resistance mechanisms, such as those mediated by the P-glycoprotein efflux pump. nih.gov

The 2-phenyl-4-quinolone scaffold has also been shown to inhibit tubulin polymerization, leading to the dysregulation of mitotic spindles and the induction of mitotic arrest. nih.gov This highlights a common mechanistic theme among different quinolin-4(1H)-one derivatives, where the core structure serves as a scaffold for targeting the colchicine (B1669291) binding site of tubulin. nih.govnih.gov The bio-isosteric relationship between the 2-quinolone core and coumarin, another class of compounds known to interact with the colchicine site, further supports this mechanism. nih.gov

Table 1: Examples of Quinolin-4(1H)-one Derivatives and their Effect on Tubulin Dynamics

| Compound | Key Findings | Reference |

|---|---|---|

| AS1712 | Inhibits microtubule assembly by binding to the colchicine-binding pocket of β-tubulin, inducing mitotic arrest and apoptosis. | nih.gov |

| RJ-LC-15-8 | A more potent analog of AS1712 with a similar mechanism of action. | nih.gov |

| 2-phenyl-4-quinolone | Inhibits tubulin polymerization, leading to dysregulation of mitotic spindles and mitotic arrest. | nih.gov |

| D13 | A 3,4-dihydro-2(1H)-quinolinone sulfonamide derivative that inhibits tubulin polymerization. | mdpi.com |

Epigenetic Modulation Mechanisms (e.g., Histone Deacetylases, DNA Methyltransferases)

In addition to their effects on microtubule dynamics, derivatives of the quinolin-4(1H)-one scaffold have been implicated in the modulation of epigenetic processes. Epigenetic modifications, such as histone acetylation and DNA methylation, play a crucial role in regulating gene expression, and their dysregulation is a hallmark of cancer.

Histone Deacetylase (HDAC) Inhibition:

Some quinolone derivatives have been designed as dual-targeting agents that inhibit both tubulin polymerization and histone deacetylases (HDACs). rsc.orgnih.gov HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. The inhibition of HDACs can restore the expression of tumor suppressor genes.

A series of novel dual-acting levofloxacin-HDACi conjugates were synthesized and shown to exhibit potent inhibitory activities against HDAC1, HDAC2, and HDAC6 isoforms. rsc.orgnih.gov Docking analysis revealed that the levofloxacin (B1675101) unit of these conjugates occupies the cap region at the entrance of the HDAC binding pocket, enhancing the interaction compared to standard HDAC inhibitors like SAHA (vorinostat). nih.gov This suggests that the quinolone scaffold can be effectively utilized to develop potent and potentially selective HDAC inhibitors.

Table 2: HDAC Inhibition by Levofloxacin-HDACi Conjugates

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 9b | 2.5 ± 0.3 | 4.1 ± 0.5 | 1.8 ± 0.2 | nih.gov |

| 9c | 3.2 ± 0.4 | 5.6 ± 0.7 | 2.5 ± 0.3 | nih.gov |

| SAHA | 15.3 ± 1.2 | 25.1 ± 2.1 | 8.2 ± 0.9 | nih.gov |

DNA Methyltransferase (DNMT) Inhibition:

DNA methylation, catalyzed by DNA methyltransferases (DNMTs), is another critical epigenetic mechanism. The hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing. Quinoline-based compounds have emerged as non-nucleoside inhibitors of DNMTs. nih.govbiorxiv.org

SGI-1027, a quinoline-based compound, was identified as an inhibitor of DNMT1, DNMT3A, and DNMT3B. nih.govbiorxiv.org Mechanistic studies on related dicyanopyridine-based inhibitors, which share similarities with quinoline derivatives, have shown that these compounds can intercalate into DNA, thereby inhibiting the function of DNMTs. biorxiv.org This suggests a potential mechanism for quinoline-based DNMT inhibitors. More recent research has led to the discovery of highly selective and potent non-covalent DNMT1 inhibitors derived from a high-throughput screen, further highlighting the potential of heterocyclic scaffolds like quinoline in targeting epigenetic enzymes. nih.gov

Advanced Analysis of Ligand-Protein Interactions for 5-Bromo-8-fluoroquinolin-4(1H)-one Analogs

The development of potent and selective inhibitors relies on a detailed understanding of the interactions between a ligand and its protein target. Advanced analytical techniques, particularly computational modeling and molecular docking, have been instrumental in elucidating these interactions for quinolin-4(1H)-one analogs.

In silico studies have been widely used to predict the binding modes and affinities of quinoline derivatives with their target proteins. For example, molecular docking studies on a series of quinoline derivatives as potential anticancer agents targeting serine/threonine-protein kinase 10 (STK10) helped to rationalize the structure-activity relationships observed. nih.gov These studies can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity and guide the design of more potent compounds.

Similarly, comparative molecular docking studies have been performed on quinoline derivatives targeting both wild-type and mutated forms of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer. nih.gov These computational analyses confirmed the high potency and flexibility of the quinoline scaffold in binding to the enzyme's active site. nih.gov

For quinolone derivatives targeting tubulin, molecular modeling has been used to understand the interactions with the colchicine binding site. nih.govrsc.org These models help to explain the inhibitory effects on tubulin polymerization and guide the design of new analogs with improved activity. The insights gained from these ligand-protein interaction studies are crucial for the rational design and optimization of 5-Bromo-8-fluoroquinolin-4(1H)-one derivatives as potential therapeutic agents.

Computational and Theoretical Investigations on 5 Bromo 8 Fluoroquinolin 4 1h One and Its Derivatives

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. researchgate.net This method is crucial for understanding the molecular basis of a drug's activity. For quinolone derivatives, which often target bacterial enzymes like DNA gyrase and topoisomerase IV, docking studies can elucidate key binding interactions. researchgate.netnih.gov

In a typical docking study involving a derivative of 5-Bromo-8-fluoroquinolin-4(1H)-one, the compound would be docked into the active site of its target protein. The simulation calculates the binding energy, which indicates the affinity of the compound for the target. mdpi.com For instance, studies on fluoroquinolone analogs targeting DNA gyrase have shown that lower binding energies correlate with better inhibitory activity. nih.gov The results also reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. researchgate.net

Molecular dynamics (MD) simulations can further refine the results of molecular docking. MD simulates the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. nih.gov For example, MD simulations of quinolinone-based hybrids have been used to confirm the stability of the docked conformation and to analyze the persistence of key interactions throughout the simulation. nih.gov Van der Waals forces are often identified as a dominant factor in the bio-metabolism of fluoroquinolones. rsc.org

Table 1: Example of Molecular Docking Results for Fluoroquinolone Analogs Against a Bacterial Target

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Analog 1 | E. coli DNA Gyrase | -9.5 | Asp87, Gly77, Ser83 |

| Analog 2 | S. aureus Topo IV | -10.2 | Ser84, Asp80, Glu88 |

| Analog 3 | P. aeruginosa DNA Gyrase | -8.9 | Asp87, Arg121 |

| Ciprofloxacin (B1669076) (Reference) | E. coli DNA Gyrase | -9.0 | Asp87, Gly77 |

| This table is illustrative and compiled from typical findings in molecular docking studies of fluoroquinolones. mdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For quinolinone derivatives, QSAR models are developed to predict their potency against various targets, such as Mycobacterium tuberculosis or cancer cells. nih.govrsc.org

To build a QSAR model, a set of quinolinone derivatives with known biological activities (the training set) is used. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. Statistical methods are then employed to create an equation that correlates these descriptors with the observed activity. mdpi.com

A study on quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as pivotal descriptors for anti-tuberculosis activity. nih.gov The predictive power of a QSAR model is assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated coefficient (q²). nih.gov A robust model can then be used to predict the activity of new, unsynthesized derivatives of 5-Bromo-8-fluoroquinolin-4(1H)-one, guiding synthetic efforts toward more potent compounds. mdpi.com

Table 2: Example of Statistical Parameters for a 3D-QSAR Model of Quinolone Derivatives

| Model | q² (Cross-validated) | R² (Non-cross-validated) | Standard Error of Prediction | F-value |

| CoMFA | 0.76 | 0.99 | 0.15 | 150.4 |

| CoMSIA | 0.70 | 0.99 | 0.18 | 135.2 |

| Topomer CoMFA | 0.66 | 0.97 | 0.21 | 112.9 |

| This table represents typical statistical validation results for QSAR models developed for quinoline (B57606) derivatives, illustrating good predictive ability. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These calculations provide insights into the distribution of electrons, molecular orbital energies, and reactivity of compounds like 5-Bromo-8-fluoroquinolin-4(1H)-one.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov For quinolone derivatives, these calculations can help explain their mechanism of action and predict their behavior in biological systems. nih.gov For example, analysis of the molecular electrostatic potential can identify regions of the molecule that are likely to engage in electrostatic interactions with a biological target.

Calculations can also be used to predict other properties like pKa values, which are crucial for understanding a compound's behavior at different physiological pHs. mdpi.comnih.gov

Table 3: Example of Quantum Chemical Descriptors for a Quinolone Derivative

| Descriptor | Value (in atomic units, a.u.) | Interpretation |

| HOMO Energy | -0.235 | Relates to electron-donating capability |

| LUMO Energy | -0.088 | Relates to electron-accepting capability |

| HOMO-LUMO Gap | 0.147 | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.45 Debye | Measures the molecule's overall polarity |

| This table is a representative example of data obtained from quantum chemical calculations on quinolone-like structures. nih.gov |

In Silico Screening and Library Design for Novel Quinolone Compounds

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of virtual compounds for molecules that are likely to bind to a drug target. researchgate.netrsc.org This approach allows researchers to prioritize a smaller number of promising candidates for synthesis and experimental testing, saving significant time and resources.

Starting with the 5-Bromo-8-fluoroquinolin-4(1H)-one scaffold, a virtual library of derivatives can be generated by computationally adding different substituents at various positions on the quinolone ring. This library can then be screened against a specific biological target using molecular docking. researchgate.net The compounds are ranked based on their predicted binding affinity (docking score), and the top-ranking molecules are selected for further investigation. researchgate.net

This process can be enhanced by using QSAR models and other filters to ensure that the selected compounds also possess desirable drug-like properties (e.g., appropriate molecular weight, solubility, and synthetic accessibility). arxiv.org This integrated computational approach, combining library design, virtual screening, and predictive modeling, is a powerful strategy for the rational design of novel and more effective quinolone-based therapeutic agents. rsc.org

Future Research Directions and Strategic Development for 5 Bromo 8 Fluoroquinolin 4 1h One Based Therapeutics

Rational Design of Next-Generation Halogenated Quinolone Derivatives

The rational design of new derivatives of 5-Bromo-8-fluoroquinolin-4(1H)-one is centered on optimizing its interaction with biological targets while overcoming existing limitations. The strategic placement of halogen atoms on the quinolone scaffold is a cornerstone of this approach. Substitutions at the C-6 and C-8 positions, in particular, have been shown to yield more effective drug candidates. nih.gov The introduction of a fluorine atom at the C-6 position, a common feature in many clinically used fluoroquinolones, significantly enhances their antibacterial activity. nih.gov

Further modifications can be guided by an understanding of the structure-activity relationships of quinolones. For instance, the C7 substituent plays a crucial role in mediating the binding of quinolones to their target enzymes, such as DNA gyrase and topoisomerase IV. acs.org The group at the C8 position can also influence the drug's activity against human topoisomerase IIα. acs.org By systematically altering these substituents, researchers can fine-tune the pharmacological profile of the resulting compounds.

The following table outlines key considerations for the rational design of next-generation derivatives based on the 5-Bromo-8-fluoroquinolin-4(1H)-one scaffold:

| Structural Position | Design Strategy | Rationale | Potential Outcome |

| C-2 | Introduction of various aryl or heterocyclic moieties | To explore new binding interactions and potentially alter the mechanism of action. | Discovery of compounds with novel target profiles or enhanced potency. |

| C-3 | Modification of the carboxylic acid group | To improve pharmacokinetic properties such as cell permeability and metabolic stability. | Enhanced bioavailability and in vivo efficacy. |

| C-7 | Introduction of novel cyclic amines or other nitrogen-containing substituents | To optimize interactions with the target enzyme's binding pocket and overcome resistance. acs.org | Increased potency against resistant pathogens and reduced off-target effects. |

| N-1 | Substitution with various alkyl or aryl groups | To modulate the overall lipophilicity and electronic properties of the molecule. | Improved cellular uptake and pharmacokinetic profile. |

Strategies for Addressing Mechanisms of Resistance in Target Pathogens and Cancer Cells

A significant hurdle in the development of quinolone-based therapeutics is the emergence of resistance. In pathogenic bacteria, resistance to quinolones can arise through several mechanisms. nih.govoup.com Understanding these mechanisms is critical for designing new derivatives that can evade or overcome them.

Mechanisms of Quinolone Resistance in Bacteria:

| Resistance Mechanism | Description | Counter-Strategy |

| Target-Mediated Resistance | Point mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of quinolones to these enzymes. acs.orgnih.gov | Design of derivatives with novel binding modes that are less affected by these mutations. |

| Plasmid-Mediated Resistance | Acquisition of plasmids carrying genes such as qnr, which encodes proteins that protect DNA gyrase from quinolones, or genes for quinolone-modifying enzymes. acs.orgnih.gov | Development of compounds that are not substrates for these protective proteins or modifying enzymes. |

| Efflux Pump Overexpression | Increased expression of efflux pumps that actively transport quinolones out of the bacterial cell, reducing their intracellular concentration. nih.gov | Design of derivatives that are poor substrates for these efflux pumps or development of combination therapies with efflux pump inhibitors. |

Quinolones have also demonstrated anticancer properties by targeting eukaryotic topoisomerase II, enzymes analogous to bacterial DNA gyrase and topoisomerase IV. nih.gov This has opened avenues for their use in cancer therapy. However, similar to bacteria, cancer cells can develop resistance. Mechanisms can include mutations in topoisomerase II genes and the expression of drug efflux pumps. Strategies to combat resistance in cancer cells parallel those for bacteria, focusing on the design of molecules that can bypass these resistance mechanisms.

Development of Multi-Target Directed Ligands and Hybrid Molecules

A promising strategy to enhance the therapeutic efficacy and combat resistance is the development of multi-target-directed ligands (MTDLs) and hybrid molecules. mdpi.comnih.gov This approach involves combining two or more pharmacophores into a single chemical entity, designed to interact with multiple biological targets simultaneously. mdpi.com

The rationale behind MTDLs is that complex diseases like cancer and infectious diseases often involve multiple pathways. nih.govnih.gov By hitting several targets at once, MTDLs can achieve a synergistic effect, leading to improved efficacy and a lower likelihood of resistance development. nih.gov

For derivatives of 5-Bromo-8-fluoroquinolin-4(1H)-one, this could involve creating hybrid molecules that incorporate functionalities known to inhibit other key cellular processes in pathogens or cancer cells. For example, a quinolone core could be linked to a molecule that inhibits bacterial cell wall synthesis or a specific signaling pathway in cancer cells.

Examples of Hybrid Molecule Strategies:

| Hybrid Concept | Target 1 (from Quinolone) | Target 2 (from Partner Moiety) | Potential Application |

| Quinolone-Antifolate Hybrid | DNA Gyrase/Topoisomerase IV | Dihydrofolate Reductase | Broad-spectrum antibacterial with dual mechanism of action. |

| Quinolone-Histone Deacetylase (HDAC) Inhibitor Hybrid | Topoisomerase II | Histone Deacetylases | Anticancer agent with epigenetic and DNA-damaging activities. |

| Quinolone-Efflux Pump Inhibitor Hybrid | DNA Gyrase/Topoisomerase IV | Bacterial Efflux Pumps | Potent antibacterial effective against resistant strains. |

Integration of Advanced Synthetic Technologies for Scalable Production and Derivatization

The efficient and scalable synthesis of 5-Bromo-8-fluoroquinolin-4(1H)-one and its derivatives is crucial for their development as therapeutic agents. Modern synthetic organic chemistry offers a range of advanced technologies to achieve this.

Recent advancements in synthetic methodologies for quinolones include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for key cyclization steps in quinolone synthesis. mdpi.com

Photocatalysis: The use of light-mediated reactions, often with ruthenium or other metal catalysts, provides a green and efficient method for constructing the quinolone core. nih.gov

Transition-metal catalyzed C-H activation: This powerful tool allows for the direct functionalization of the quinolone scaffold, enabling the introduction of diverse substituents in a highly controlled manner. nih.gov

One-pot tandem reactions: Designing a sequence of reactions to occur in a single reaction vessel without isolating intermediates can streamline the synthesis, making it more time- and cost-effective. mdpi.com

These technologies not only facilitate the large-scale production of the parent compound but also enable the rapid generation of a library of derivatives for structure-activity relationship studies. The ability to efficiently synthesize a wide range of analogues is a key driver for the discovery of next-generation therapeutics based on the 5-Bromo-8-fluoroquinolin-4(1H)-one scaffold.

Q & A

Q. What are the common synthetic strategies for preparing 5-Bromo-8-fluoroquinolin-4(1H)-one?

- Methodological Answer : Synthesis typically involves halogenation and cyclization steps. For example:

- Halogenation : Bromine or fluorine can be introduced via electrophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura using boronic acids, as seen in bromo/fluoro-substituted benzene derivatives ).

- Cyclization : Quinolinone cores are often formed via Friedländer or Gould-Jacobs reactions. Fluoro and bromo substituents may require protecting groups to avoid side reactions.

- Precursor Analogues : Similar compounds like 6-bromo-5,7-difluoroquinoline or 8-(bromomethyl)-6-fluoroquinoline suggest halogenation at specific positions guided by steric and electronic factors.

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize 5-Bromo-8-fluoroquinolin-4(1H)-one?

- Methodological Answer :

- NMR : Use -NMR to confirm fluorine placement and -NMR decoupling to resolve overlapping signals in the aromatic region. Compare with computed chemical shifts (DFT) for validation.

- IR : Focus on carbonyl (C=O) stretches (~1650–1750 cm) and C-Br/F vibrations (~500–800 cm).

- Cross-Validation : Combine with mass spectrometry (HRMS) for molecular weight confirmation. Crystallographic tools like SHELX can validate structural assignments post-crystallization.

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve ambiguities in the tautomeric forms of 5-Bromo-8-fluoroquinolin-4(1H)-one?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction data are essential. Use SHELXC/D/E for experimental phasing and SHELXL for refinement .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder or tautomeric equilibria (e.g., keto-enol tautomerism in the quinolinone ring) .

- Validation : Compare bond lengths (C=O vs. C-O) and hydrogen-bonding networks to distinguish tautomers. Tools in the WinGX suite can assist in symmetry and occupancy refinement.

Q. What strategies address contradictions in reaction yields or regioselectivity during halogenation of the quinolinone core?

- Methodological Answer :

- Controlled Halogenation : Use directing groups (e.g., nitro, methyl) to steer bromine/fluorine placement. For example, 4-bromo-2-fluorophenylboronic acid demonstrates regioselective coupling.

- Mechanistic Analysis : Employ DFT calculations to model transition states and identify electronic barriers. Conflicting yields may arise from solvent polarity (e.g., DMF vs. THF) or temperature effects.

- Data Reconciliation : Apply qualitative contradiction frameworks (e.g., iterative hypothesis testing ) to isolate variables like catalyst loading or substrate purity.

Q. How can computational modeling predict the reactivity of 5-Bromo-8-fluoroquinolin-4(1H)-one in cross-coupling reactions?

- Methodological Answer :

- DFT/Molecular Dynamics : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, bromine at position 5 may activate the quinolinone for Suzuki coupling at position 7.

- Solvent Effects : Simulate polarity and steric effects using COSMO-RS. Catalytic systems (e.g., Pd(PPh)) can be modeled for turnover efficiency.

- Validation : Cross-reference with experimental data from analogues like 4-bromo-3-fluorophenylboronic acid to refine parameters.

Data Contradiction & Analysis

Q. How should researchers resolve conflicting spectral data (e.g., NMR vs. X-ray) for 5-Bromo-8-fluoroquinolin-4(1H)-one?

- Methodological Answer :

- Multi-Technique Integration : Combine NMR (solution state) with X-ray (solid state) to identify polymorphism or solvent-induced conformational changes.

- Error Analysis : Use SHELXL’s R-factor metrics to assess crystallographic model fit. For NMR, quantify signal-to-noise ratios and compare with synthetic replicates.

- Ethical Data Handling : Follow open-data principles to share raw datasets, enabling peer validation of discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.